molecular formula C22H18FNO3S B11305270 6-ethyl-7-[(2-fluorobenzyl)oxy]-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one

6-ethyl-7-[(2-fluorobenzyl)oxy]-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one

Cat. No.: B11305270
M. Wt: 395.4 g/mol
InChI Key: CZANJNLIWMKFQK-UHFFFAOYSA-N
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Description

6-ETHYL-7-[(2-FLUOROPHENYL)METHOXY]-3-(4-METHYL-1,3-THIAZOL-2-YL)-4H-CHROMEN-4-ONE is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of multiple functional groups, including an ethyl group, a fluorophenyl group, a methoxy group, a thiazolyl group, and a chromenone core. These structural features contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ETHYL-7-[(2-FLUOROPHENYL)METHOXY]-3-(4-METHYL-1,3-THIAZOL-2-YL)-4H-CHROMEN-4-ONE typically involves multi-step organic reactions One common approach is the condensation of appropriate starting materials under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

6-ETHYL-7-[(2-FLUOROPHENYL)METHOXY]-3-(4-METHYL-1,3-THIAZOL-2-YL)-4H-CHROMEN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles (e.g., halogens, alkylating agents). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups at specific positions on the chromenone core .

Scientific Research Applications

6-ETHYL-7-[(2-FLUOROPHENYL)METHOXY]-3-(4-METHYL-1,3-THIAZOL-2-YL)-4H-CHROMEN-4-ONE has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 6-ETHYL-7-[(2-FLUOROPHENYL)METHOXY]-3-(4-METHYL-1,3-THIAZOL-2-YL)-4H-CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-ETHYL-7-[(2-CHLOROPHENYL)METHOXY]-3-(4-METHYL-1,3-THIAZOL-2-YL)-4H-CHROMEN-4-ONE
  • 6-ETHYL-7-[(2-BROMOPHENYL)METHOXY]-3-(4-METHYL-1,3-THIAZOL-2-YL)-4H-CHROMEN-4-ONE
  • 6-ETHYL-7-[(2-IODOPHENYL)METHOXY]-3-(4-METHYL-1,3-THIAZOL-2-YL)-4H-CHROMEN-4-ONE

Uniqueness

The uniqueness of 6-ETHYL-7-[(2-FLUOROPHENYL)METHOXY]-3-(4-METHYL-1,3-THIAZOL-2-YL)-4H-CHROMEN-4-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its biological activity and stability compared to similar compounds with different substituents .

Properties

Molecular Formula

C22H18FNO3S

Molecular Weight

395.4 g/mol

IUPAC Name

6-ethyl-7-[(2-fluorophenyl)methoxy]-3-(4-methyl-1,3-thiazol-2-yl)chromen-4-one

InChI

InChI=1S/C22H18FNO3S/c1-3-14-8-16-20(9-19(14)26-10-15-6-4-5-7-18(15)23)27-11-17(21(16)25)22-24-13(2)12-28-22/h4-9,11-12H,3,10H2,1-2H3

InChI Key

CZANJNLIWMKFQK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1OCC3=CC=CC=C3F)OC=C(C2=O)C4=NC(=CS4)C

Origin of Product

United States

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